BTM-1086

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BTM-1086: is a compound known for its potential therapeutic effects, particularly in the treatment of ulcers and spasms. It has been studied for its anti-ulcerous and anti-secretory properties, making it a compound of interest in pharmaceutical research .

准备方法

The synthesis of BTM-1086 involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining purity and efficiency.

化学反应分析

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.

科学研究应用

BTM-1086 has been extensively studied for its applications in:

Chemistry: As a model compound for studying benzothiazepine derivatives.

Biology: Investigating its effects on cellular processes and pathways.

Industry: Potential use in the development of new therapeutic agents for gastrointestinal disorders.

作用机制

The mechanism by which this compound exerts its effects involves the inhibition of gastric acid secretion and the increase of gastric mucosal blood flow. It targets specific receptors and pathways involved in these processes, leading to its therapeutic effects in reducing ulceration and promoting healing .

相似化合物的比较

Similar compounds include other benzothiazepine derivatives, such as:

BTM-1042: Known for its antispasmodic properties.

This compound stands out due to its specific combination of anti-ulcerous and anti-secretory properties, making it a unique candidate for further research and development .

生物活性

BTM-1086 is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of gastrointestinal protection and antimicrobial properties. This article reviews the biological activity of this compound, summarizing key research findings and presenting relevant data.

Gastroprotective Effects

This compound has been evaluated for its gastroprotective properties. In vivo studies have shown that it effectively prevents the development of gastric ulcers at doses ranging from 0.1 to 1 mg/kg when administered orally. However, it exhibits only weak inhibition of histamine-induced gastric ulcers . The mechanism behind its gastroprotective action may involve modulation of gastric mucosal defense mechanisms, although specific pathways remain to be fully elucidated.

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. A study investigating various methylene-bis-benzofuranyl compounds, including this compound, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active derivatives showed effectiveness comparable to standard antibiotics like penicillin and streptomycin .

Antibacterial Activity Data

The following table summarizes the antibacterial activity of this compound and related compounds against selected bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | Bacillus subtilis | 8 |

| This compound | Staphylococcus aureus | 4 |

| This compound | Klebsiella aerogenes | 16 |

| This compound | Escherichia coli | 32 |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A series of experiments were conducted to assess the antimicrobial efficacy of this compound against a panel of bacteria. The results indicated that this compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- Mechanism of Action : The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and function, although further molecular studies are necessary to clarify these pathways.

- Comparative Studies : In comparative studies with other synthetic derivatives, this compound consistently demonstrated superior antimicrobial activity, suggesting its potential as a lead compound for further antibiotic development.

属性

分子式 |

C21H25N3OS |

|---|---|

分子量 |

367.5 g/mol |

IUPAC 名称 |

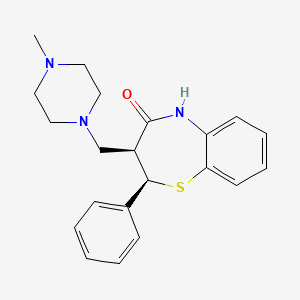

(2R,3S)-3-[(4-methylpiperazin-1-yl)methyl]-2-phenyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one |

InChI |

InChI=1S/C21H25N3OS/c1-23-11-13-24(14-12-23)15-17-20(16-7-3-2-4-8-16)26-19-10-6-5-9-18(19)22-21(17)25/h2-10,17,20H,11-15H2,1H3,(H,22,25)/t17-,20+/m1/s1 |

InChI 键 |

YGOYABDTPZVXLE-XLIONFOSSA-N |

手性 SMILES |

CN1CCN(CC1)C[C@@H]2[C@@H](SC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |

规范 SMILES |

CN1CCN(CC1)CC2C(SC3=CC=CC=C3NC2=O)C4=CC=CC=C4 |

同义词 |

2,3-dihydro-3-(4-methyl-piperizinyl)methyl-2-phenyl-1,5-benzothiazepin-4(5H)-one BTM 1018 BTM 1041 BTM 1042 BTM 1042 hydrochloride BTM 1042, (cis-(+))-isomer BTM 1042, (cis-(+-))-isomer BTM 1086 BTM-1018 BTM-1041 BTM-1042 BTM-1086 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。